3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide
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Overview
Description
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3,4-dimethylphenyl group and the N-(2-methylbenzyl)propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide
- 3-(2-(3,4-Dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide stands out due to its specific substitution pattern and functional groups. These structural features confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26N4O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C25H26N4O2/c1-17-8-9-20(14-19(17)3)22-15-23-25(31)28(12-13-29(23)27-22)11-10-24(30)26-16-21-7-5-4-6-18(21)2/h4-9,12-15H,10-11,16H2,1-3H3,(H,26,30) |
InChI Key |
AINHHDRQLFPCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=CC=C4C)C |
Origin of Product |
United States |
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